molecular formula C18H30O6 B137978 2,2-bis(4-ethenoxybutyl)hexanedioic Acid CAS No. 135876-36-7

2,2-bis(4-ethenoxybutyl)hexanedioic Acid

Cat. No. B137978
M. Wt: 342.4 g/mol
InChI Key: BRIBAUTYNMWEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-bis(4-ethenoxybutyl)hexanedioic Acid, also known as Hexanedioic acid, 1,6-bis [4- (ethenyloxy)butyl] ester, is a chemical compound with the molecular formula C18H30O6 and a molecular weight of 342.4 g/mol1. The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid. However, it’s worth noting that the compound is commercially available for research purposes1.



Molecular Structure Analysis

The molecular structure of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid can be represented by the InChI string: InChI=1S/C18H30O6/c1-3-23-14-7-5-11-18 (17 (21)22,13-9-10-16 (19)20)12-6-8-15-24-4-2/h3-4H,1-2,5-15H2, (H,19,20) (H,21,22)1. The compound also has the SMILES string: C=COCCCCC (CCCCOC=C) (CCCC (=O)O)C (=O)O1.



Chemical Reactions Analysis

Specific chemical reactions involving 2,2-bis(4-ethenoxybutyl)hexanedioic Acid are not available in the sources I found. More research may be needed to understand its reactivity and potential applications.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.4 g/mol1. It also has an XLogP3 value of 3.11, which is a measure of its lipophilicity, indicating how easily it can dissolve in fat as compared to water.


Safety And Hazards

Specific safety and hazard information for 2,2-bis(4-ethenoxybutyl)hexanedioic Acid is not available in the sources I found. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for 2,2-bis(4-ethenoxybutyl)hexanedioic Acid are not clear from the sources I found. However, given that it is available for research purposes1, it could be used in various scientific studies to understand its properties and potential applications better.


Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

2,2-bis(4-ethenoxybutyl)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-3-23-14-7-5-11-18(17(21)22,13-9-10-16(19)20)12-6-8-15-24-4-2/h3-4H,1-2,5-15H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSQZQLPBWNYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCC(CCCCOC=C)(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-bis(4-ethenoxybutyl)hexanedioic Acid

CAS RN

135876-36-7
Record name Hexanedioic acid, 1,6-bis(4-(ethenyloxy)butyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135876367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis[4-(ethenyloxy)butyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.